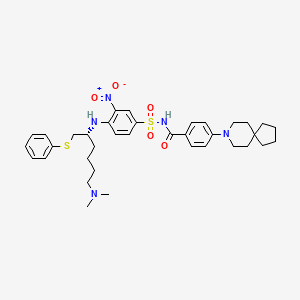
Ac4ManNAz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
L'Ac4ManNAz a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé en chimie click pour la synthèse de molécules complexes et de bioconjugués.
Industrie : Appliqué dans le développement d'outils de diagnostic et d'agents thérapeutiques.
Mécanisme d'action
L'this compound est métabolisé par les cellules et incorporé dans les voies de biosynthèse de l'acide sialique. Le groupe azide permet un marquage bioorthogonal, permettant la visualisation et le suivi des glycoprotéines. Le composé peut réguler diverses fonctions cellulaires et voies de signalisation, y compris la production d'énergie, l'infiltration cellulaire et l'activité des canaux .
Analyse Biochimique
Biochemical Properties
Ac4ManNAz can be used to selectively modify proteins . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows this compound to be incorporated into biomolecules, enabling their visualization and tracking.
Cellular Effects
In cellular systems, this compound has been shown to have minimal effects at a concentration of 10 μM . At a concentration of 50 μM, this compound can lead to a reduction in major cellular functions, including energy generation capacity, cellular infiltration ability, and channel activity .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into biomolecules through metabolic labeling. The azide group in this compound can react with alkyne groups in biomolecules, allowing it to be covalently attached to these molecules . This enables the tracking and analysis of these biomolecules in various biological processes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are time-dependent. According to one study, treatment with 50 μM this compound led to a reduction in major cellular functions . 10 μM this compound showed the least effect on cellular systems and had a sufficient labeling efficiency for cell labeling, tracking, and proteomic analysis .
Metabolic Pathways
This compound is involved in the metabolic labeling of proteins. It is converted into glycosyltransferase substrates through the cell’s endogenous carbohydrate metabolism . These substrates can then be added to proteins, allowing for their visualization and tracking.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Ac4ManNAz implique généralement l'acétylation de la N-azidoacétylmannosamineLa dernière étape implique une acétylation pour produire le produit tétraacétylé .
Méthodes de production industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction afin d'assurer une pureté et un rendement élevés. Le produit est généralement purifié par des techniques de cristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'Ac4ManNAz subit plusieurs types de réactions chimiques, principalement impliquant son groupe azide. Il s'agit notamment de :
Cycloaddition azide-alcyne catalysée par le cuivre (CuAAC) : Cette réaction implique la réaction du groupe azide avec un groupe alcyne en présence d'un catalyseur de cuivre pour former un cycle triazole.
Cycloaddition azide-alcyne à contrainte promue (SPAAC) : Cette réaction se produit sans catalyseur et implique la réaction du groupe azide avec un groupe alcyne contraint.
Réactifs et conditions courants
Principaux produits
Les principaux produits de ces réactions sont des composés liés au triazole, qui sont stables et peuvent être utilisés pour des applications biochimiques ultérieures .
Mécanisme D'action
Ac4ManNAz is metabolized by cells and incorporated into sialic acid biosynthesis pathways. The azide group allows for bioorthogonal labeling, enabling the visualization and tracking of glycoproteins. The compound can regulate various cellular functions and signaling pathways, including energy generation, cellular infiltration, and channel activity .
Comparaison Avec Des Composés Similaires
Composés similaires
N-azidoacétylglucosamine (GlcNAz) : Utilisé pour le marquage de la glycosylation O-liée.
N-azidoacétylgalactosamine (GalNAz) : Également utilisé pour le marquage de la glycosylation O-liée.
Unicité
L'Ac4ManNAz est unique dans sa capacité à étiqueter spécifiquement les glycoprotéines N-liées par le biais des voies de biosynthèse de l'acide sialique. Cette spécificité la rend particulièrement précieuse pour l'étude de la glycosylation de la surface cellulaire et le développement de thérapies ciblées .
Propriétés
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-LIADDWGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)
![(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B605042.png)





![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)



